

In-Depth Technical Guide to 3-Bromophenethyl Alcohol (CAS: 28229-69-8)

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Compound of Interest

Compound Name: 3-Bromophenethyl alcohol

Cat. No.: B1273047

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of **3-Bromophenethyl alcohol**, a versatile intermediate in organic synthesis with potential applications in pharmaceutical and materials science.^{[1][2]} This document outlines its physicochemical properties, detailed experimental protocols for its characterization, and explores its potential biological relevance.

Core Chemical and Physical Properties

3-Bromophenethyl alcohol is a colorless to light yellow liquid at room temperature.^{[1][3]} It is a derivative of phenethyl alcohol with a bromine atom substituted at the meta position of the phenyl ring.^[4]

Property	Value	Reference
CAS Number	28229-69-8	[1][3][5]
Molecular Formula	C ₈ H ₉ BrO	[1][3][5]
Molecular Weight	201.06 g/mol	[5]
Appearance	Colorless or light yellow liquid	[1][3]
Boiling Point	107-110 °C at 1 mmHg	[5]
Density	1.478 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.5732	[5]
Flash Point	>230 °F (>110 °C)	[1]

Spectroscopic Characterization Data

The structural identity of **3-Bromophenethyl alcohol** is confirmed through various spectroscopic techniques.

Spectroscopic Data	Observed Values
¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	7.41-7.35 (m, 2H), 7.23-7.16 (m, 2H), 3.87 (t, J = 6.5 Hz, 2H), 2.86 (t, J = 6.5 Hz, 2H)
Mass Spectrometry (m/z)	224/226 [M+H] ⁺

Experimental Protocols

The following are detailed methodologies for the key characterization experiments for **3-Bromophenethyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments to confirm the molecular structure.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **3-Bromophenethyl alcohol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **Instrumentation:** A 300 MHz (or higher) NMR spectrometer is used.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is performed.
 - Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment is performed to simplify the spectrum.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** A dilute solution of **3-Bromophenethyl alcohol** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass

spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and characteristic fragment ion peaks. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observable in the molecular ion and bromine-containing fragment peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

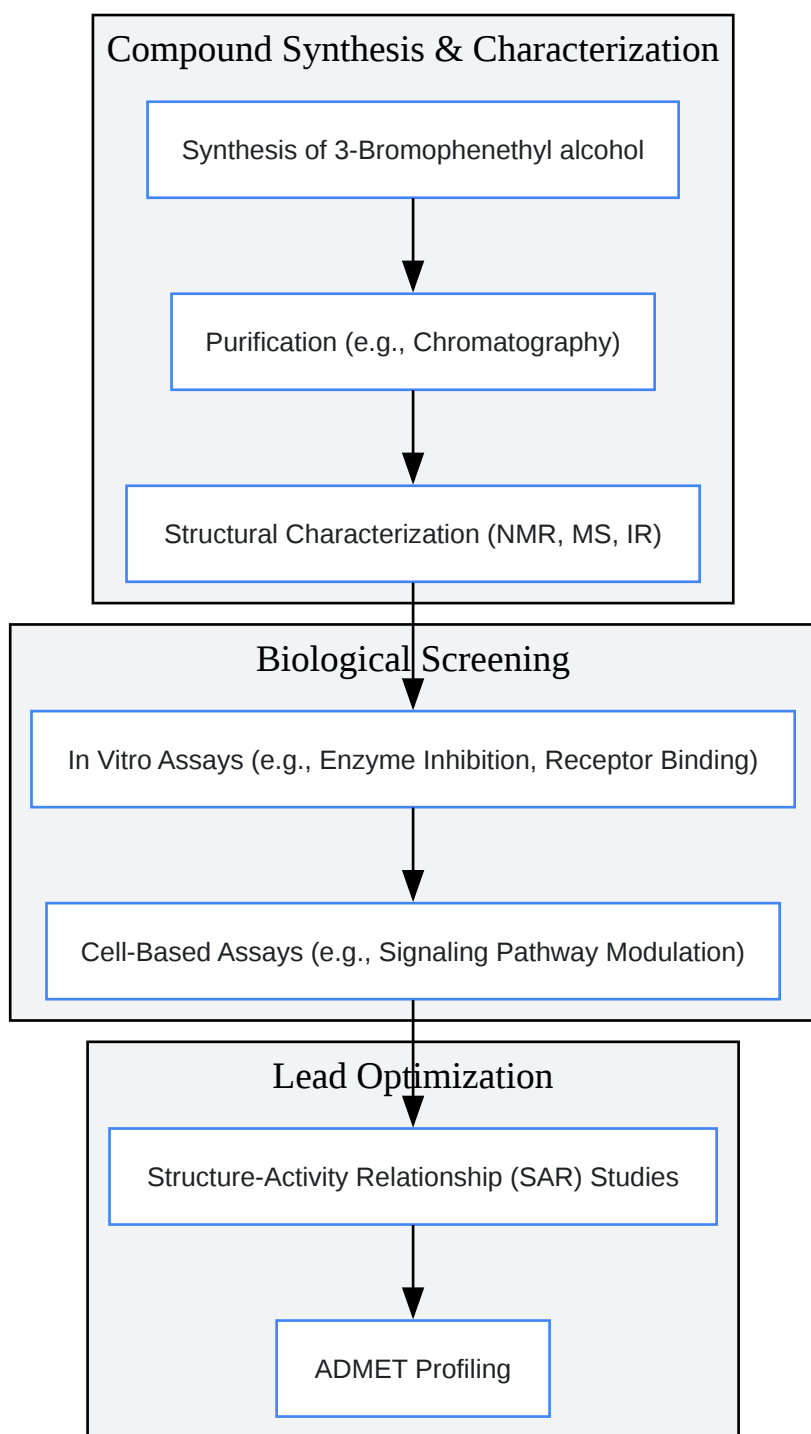
Methodology:

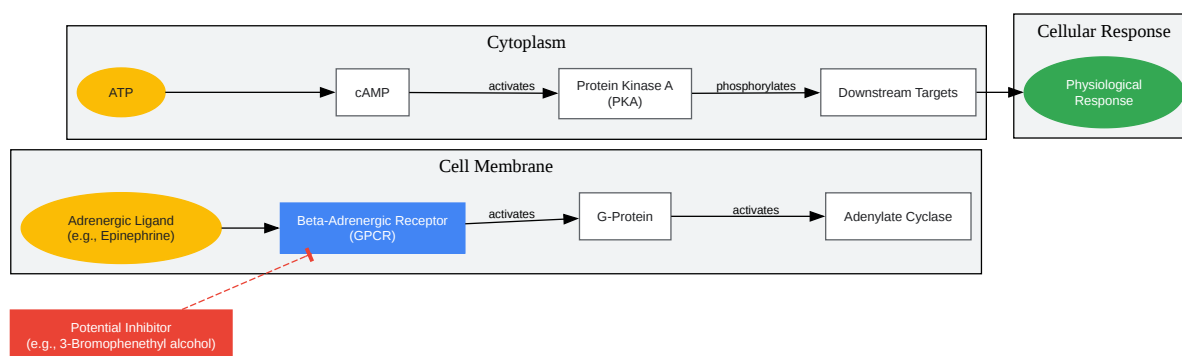
- **Sample Preparation:** As **3-Bromophenethyl alcohol** is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- **Background Spectrum:** A background spectrum of the empty spectrometer (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The prepared sample is placed in the infrared beam path, and the spectrum is recorded.
- **Data Analysis:** The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed for characteristic absorption bands. Key expected peaks for **3-Bromophenethyl alcohol** include a broad O-H stretch (around 3300 cm^{-1}), C-H stretches (aromatic and aliphatic, around $3000\text{-}2850\text{ cm}^{-1}$), C=C aromatic ring stretches (around $1600\text{-}1450\text{ cm}^{-1}$), and a C-O stretch (around 1050 cm^{-1}).

Potential Biological Significance and Signaling Pathway

While specific biological activities of **3-Bromophenethyl alcohol** are not extensively documented, studies on related halogenated phenylethanamines suggest potential interactions with adrenergic signaling pathways.^[1] Halogenated phenylethanamines have been shown to exhibit beta-adrenolytic effects.^[1] This suggests that **3-Bromophenethyl alcohol** could potentially modulate the activity of adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes.

The following diagram illustrates a generalized experimental workflow for screening the biological activity of a compound like **3-Bromophenethyl alcohol**.





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